N'-(4-Bromophenyl)acetohydrazide
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Overview
Description
N’-(4-Bromophenyl)acetohydrazide is an organic compound with the molecular formula C8H9BrN2O. It is a derivative of acetohydrazide, where the acetyl group is substituted with a 4-bromophenyl group. This compound is known for its applications in various fields, including medicinal chemistry and material science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(4-Bromophenyl)acetohydrazide typically involves the reaction of 4-bromoaniline with acetic anhydride to form N-(4-bromophenyl)acetamide. This intermediate is then treated with hydrazine hydrate to yield N’-(4-Bromophenyl)acetohydrazide. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Ethanol or methanol.
Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of N’-(4-Bromophenyl)acetohydrazide follows similar synthetic routes but on a larger scale. The process involves:
Raw Materials: 4-bromoaniline, acetic anhydride, and hydrazine hydrate.
Reaction Vessels: Large-scale reactors with temperature and pressure control.
Purification: Crystallization or recrystallization to obtain pure N’-(4-Bromophenyl)acetohydrazide.
Chemical Reactions Analysis
Types of Reactions: N’-(4-Bromophenyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.
Major Products:
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: Amines or hydrazine derivatives.
Substitution Products: Compounds with substituted functional groups replacing the bromine atom.
Scientific Research Applications
N’-(4-Bromophenyl)acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(4-Bromophenyl)acetohydrazide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N’-(4-Bromophenyl)acetohydrazide can be compared with other similar compounds, such as:
N’-(4-Chlorophenyl)acetohydrazide: Similar structure but with a chlorine atom instead of bromine.
N’-(4-Fluorophenyl)acetohydrazide: Contains a fluorine atom instead of bromine.
N’-(4-Methylphenyl)acetohydrazide: Substituted with a methyl group instead of bromine.
Uniqueness: The presence of the bromine atom in N’-(4-Bromophenyl)acetohydrazide imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications in research and industry.
Biological Activity
N'-(4-Bromophenyl)acetohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This detailed article explores the biological activity of this compound, supported by various research findings, case studies, and comparative analyses with similar compounds.
The biological activity of this compound involves its interaction with specific enzymes and receptors. It has been shown to inhibit various biological pathways, leading to significant effects on microbial growth and cancer cell proliferation. The compound's mechanism may include:
- Enzyme Inhibition : It can inhibit alkaline phosphatases (APs), which are involved in various physiological processes. Compounds derived from 4-bromophenylacetic acid exhibit IC50 values in the nanomolar range against specific AP isoforms, indicating potent inhibitory activity .
- Antimicrobial Action : this compound has demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values suggest it is effective against resistant strains, such as MRSA .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. For instance, studies have reported MIC values as low as 3.91 µg/mL against Staphylococcus aureus, showcasing its potential as a therapeutic agent against resistant bacterial strains .
Microorganism | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
---|---|---|---|
Staphylococcus aureus | 3.91 | 7.81 | Bactericidal |
Escherichia coli | 15.62 | 31.25 | Bacteriostatic |
Pseudomonas aeruginosa | 31.25 | >1000 | Moderate |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer), H1563 (lung cancer), and LN-229 (glioblastoma). The IC50 values for these cell lines indicate a strong potential for further development as an anticancer agent.
Cell Line | IC50 (µM) | Selectivity |
---|---|---|
HepG2 | 7.81 | High |
H1563 | 12.39 | Moderate |
LN-229 | 130.17 | Low |
Case Studies
- In Vitro Analysis : A study investigated the effects of various hydrazone derivatives, including this compound, on cancer cell lines using the MTT assay to assess cell viability. Results indicated that this compound significantly reduced cell viability in a dose-dependent manner .
- Toxicity Assessment : The acute toxicity was evaluated using zebrafish embryos, following OECD guidelines. The results indicated low toxicity levels at therapeutic concentrations, suggesting a favorable safety profile for potential clinical applications .
Comparative Analysis with Similar Compounds
This compound can be compared to other similar hydrazide derivatives such as N'-(4-Chlorophenyl)acetohydrazide and N'-(4-Fluorophenyl)acetohydrazide. The presence of the bromine atom enhances its biological activity compared to chlorine or fluorine substitutions.
Compound | MIC (µg/mL) | IC50 (µM) |
---|---|---|
This compound | 3.91 | 7.81 |
N'-(4-Chlorophenyl)acetohydrazide | 15.62 | 12.39 |
N'-(4-Fluorophenyl)acetohydrazide | 31.25 | 130.17 |
Properties
IUPAC Name |
N'-(4-bromophenyl)acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-6(12)10-11-8-4-2-7(9)3-5-8/h2-5,11H,1H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIZEHFTRRBEMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14579-97-6 |
Source
|
Record name | Acetic acid 2-(4-bromophenyl)hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14579-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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